1-(2H-1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-one

Catalog No.
S3349693
CAS No.
78074-39-2
M.F
C14H18O3
M. Wt
234.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2H-1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-o...

CAS Number

78074-39-2

Product Name

1-(2H-1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-one

IUPAC Name

1-(1,3-benzodioxol-5-yl)-4,4-dimethylpentan-3-one

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

InChI

InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4,6,8H,5,7,9H2,1-3H3

InChI Key

KLZCQGAOCOTZLW-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)CCC1=CC2=C(C=C1)OCO2

Canonical SMILES

CC(C)(C)C(=O)CCC1=CC2=C(C=C1)OCO2

1-(2H-1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-one is an organic compound characterized by a complex structure that includes a benzodioxole moiety and a ketone functional group. Its molecular formula is C₁₄H₁₈O₃, and it features a unique combination of aromatic and aliphatic components, which contributes to its distinctive chemical properties. The presence of the benzodioxole ring, known for its bioactive properties, enhances the compound's potential applications in various fields, including pharmaceuticals and organic synthesis .

Typical of ketones and aromatic compounds. Notably, it can undergo:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents.
  • Reduction Reactions: The ketone functionality can be reduced to secondary alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

These reactions highlight the compound's versatility in synthetic organic chemistry .

The biological activity of 1-(2H-1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-one is particularly noteworthy due to the presence of the benzodioxole moiety. Compounds containing this structure have been associated with various pharmacological effects, including:

  • Antioxidant Activity: The compound may exhibit antioxidant properties, which can help in protecting cells from oxidative stress.
  • Antimicrobial Properties: Similar compounds have shown efficacy against various bacterial strains, suggesting potential uses in antimicrobial applications.
  • Cytotoxic Effects: Some studies indicate that derivatives of benzodioxole can induce apoptosis in cancer cells, making them candidates for anticancer drug development .

Synthesis of 1-(2H-1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-one can be achieved through several methods:

  • Condensation Reactions: The compound can be synthesized via condensation between 4,4-dimethylpentan-3-one and a suitable benzodioxole derivative under acidic or basic conditions.
  • Functional Group Transformations: Starting from simpler precursors such as 1,3-benzodioxole or its derivatives, various functional group transformations can lead to the desired product.
  • Multi-step Synthesis: A more complex route may involve multiple steps including alkylation and oxidation processes to build up the final structure .

1-(2H-1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-one has potential applications in several areas:

  • Pharmaceuticals: Due to its biological activity, it could serve as a lead compound for drug development targeting oxidative stress-related diseases or cancer.
  • Organic Synthesis: Its unique structure allows it to act as an intermediate in synthesizing other complex organic molecules.
  • Flavor and Fragrance Industry: Compounds with similar structures are often used in perfumery and flavoring due to their pleasant aromatic properties .

Research into the interactions of 1-(2H-1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-one with biological systems is crucial for understanding its potential therapeutic effects. Interaction studies may include:

  • Binding Affinity Studies: Investigating how well the compound binds to specific biological targets (e.g., enzymes or receptors).
  • Metabolic Pathway Analysis: Understanding how the compound is metabolized within biological systems could provide insights into its efficacy and safety profile.
  • Synergistic Effects: Exploring how this compound interacts with other drugs could reveal potential for combination therapies .

Several compounds share structural similarities with 1-(2H-1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-one. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Attributes
2-HydroxybenzodioxoleHydroxyl group on benzodioxoleExhibits strong antioxidant properties
1-(2H-Benzofuran-5-yl)-4,4-dimethylpentan-3-oneBenzofuran instead of benzodioxolePotential anti-inflammatory effects
2-MethoxybenzodioxoleMethoxy group on benzodioxoleEnhanced lipophilicity leading to better membrane penetration
1-(Benzothiazolyl)-4,4-dimethylpentan-3-oneBenzothiazole ringNotable antimicrobial activity

These comparisons illustrate that while these compounds share certain structural features with 1-(2H-1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-one, each has distinct properties that could influence their biological activities and applications .

XLogP3

3.2

Wikipedia

1-(2H-1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-one

Dates

Modify: 2023-08-19

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